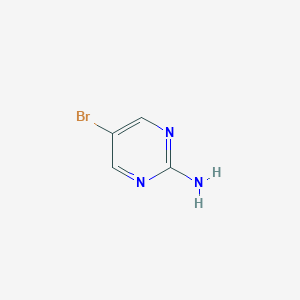

2-Amino-5-bromopyrimidine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromopyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRHPPKWXSNZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80998719 | |

| Record name | 5-Bromopyrimidin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7752-82-1 | |

| Record name | 2-Amino-5-bromopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7752-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromopyrimidin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-bromopyrimidine: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromopyrimidine is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research and development. Its unique structural features, characterized by an amino group and a bromine atom on the pyrimidine (B1678525) ring, render it a versatile intermediate for the synthesis of a wide array of complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies of this compound, with a focus on its critical role in drug discovery, particularly in the synthesis of the dual endothelin receptor antagonist, Macitentan.

Chemical Properties and Structure

This compound is a stable, off-white to pale yellow crystalline solid under standard conditions. Its fundamental chemical and physical properties are summarized in the tables below, providing a ready reference for researchers.

Table 1: General Chemical Properties

| Property | Value |

| CAS Number | 7752-82-1 |

| Molecular Formula | C₄H₄BrN₃ |

| Molecular Weight | 174.00 g/mol |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 241-243 °C[1] |

Table 2: Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Key spectral data are outlined below.

| Spectroscopic Technique | Data |

| ¹H NMR | The proton NMR spectrum exhibits characteristic signals for the pyrimidine ring protons and the amino group protons. |

| ¹³C NMR | The carbon NMR spectrum provides information on the chemical environment of each carbon atom in the molecule. |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands corresponding to N-H stretching of the amino group and C-Br stretching. |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine. The top peak is observed at m/z 173, with the second highest at m/z 175.[2] |

Chemical Structure

The structure of this compound consists of a pyrimidine ring substituted with an amino group at the 2-position and a bromine atom at the 5-position. This arrangement of functional groups is key to its reactivity and utility as a synthetic intermediate.

SMILES: Nc1ncc(Br)cn1[1]

InChI: 1S/C4H4BrN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the bromination of 2-aminopyrimidine (B69317). Below is a detailed experimental protocol for a laboratory-scale synthesis.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This method provides a high yield of the desired product under mild conditions.

Materials:

-

2-Aminopyrimidine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Water (deionized)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 equivalent) in acetonitrile.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add N-bromosuccinimide (1.05 equivalents) to the cooled solution in portions.

-

Stir the reaction mixture in the dark at room temperature overnight.[3]

-

After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

-

Wash the resulting solid with water (100 mL).[3]

-

Collect the solid product by suction filtration using a Büchner funnel.[3]

-

Dry the product in vacuo to obtain this compound as a white solid.[3] A yield of 97% has been reported for this method.[3]

Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound.

Applications in Drug Development

The strategic placement of the amino and bromo substituents on the pyrimidine ring makes this compound a valuable precursor for introducing diverse functionalities through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This versatility is exploited in the synthesis of numerous pharmaceutical agents.

A prime example of its application is in the synthesis of Macitentan , a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. This compound serves as a key building block in the construction of the core structure of this life-saving drug.

Role in Macitentan Synthesis

The following diagram illustrates the pivotal role of this compound as a starting material in the synthetic pathway leading to Macitentan.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a cornerstone intermediate for the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. Its well-defined chemical properties, versatile reactivity, and established synthetic protocols make it an indispensable tool for medicinal chemists and process development scientists. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective utilization in the discovery and development of novel therapeutic agents.

References

Synthesis of 2-Amino-5-bromopyrimidine from 2-aminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-amino-5-bromopyrimidine from 2-aminopyrimidine (B69317), a crucial transformation for the production of various pharmaceutical intermediates. This document provides a comprehensive overview of common synthetic methods, detailed experimental protocols, and comparative quantitative data to aid researchers and drug development professionals in their work.

Introduction

This compound is a key building block in the synthesis of a wide range of biologically active molecules and pharmaceutical ingredients. Its preparation from the readily available 2-aminopyrimidine is a fundamental reaction in medicinal chemistry. The most prevalent method for this conversion is the electrophilic bromination of the pyrimidine (B1678525) ring. The electron-donating amino group at the 2-position directs the incoming electrophile, bromine, to the 5-position, which is meta to both nitrogen atoms and activated by the amino group. This guide will focus on the most common and effective methods for this synthesis, providing detailed procedural information and comparative data.

Synthetic Pathways and Mechanisms

The primary route for the synthesis of this compound from 2-aminopyrimidine is through direct bromination. This electrophilic aromatic substitution reaction can be achieved using various brominating agents. The general reaction is depicted below:

Caption: General reaction scheme for the bromination of 2-aminopyrimidine.

The most commonly employed brominating agents are N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of this compound. This allows for a direct comparison of the efficiency and conditions of different protocols.

| Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | Room Temperature | Overnight | 97% | [1] |

| N-Bromosuccinimide (NBS) | Acetone | 10 °C | - | 95.0% | [2] |

| Bromine (Br₂) in aqueous medium | Water | 70-80 °C | - | - | [3] |

| Bromine Chloride (in situ) | Alcohol | - | - | 75% | [3] |

| Phenyltrimethylammonium (B184261) tribromide | Chloroform (B151607) | 25-30 °C | 2 hours | 78% | [4][5] |

| Bromine (Br₂) | Acetic Acid | 50 °C | - | 66.5% (total) | [6] |

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound using two common brominating agents.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a high-yield procedure and is often preferred due to the easier handling of NBS compared to liquid bromine.[1]

Materials:

-

2-aminopyrimidine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2.5 g (26.29 mmol) of 2-aminopyrimidine in 25 mL of acetonitrile.

-

Cool the solution in an ice bath.

-

To the cooled and stirring solution, add 4.6 g (27.9 mmol) of N-bromosuccinimide portion-wise.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature in the dark overnight.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Wash the resulting solid with 100 mL of water.

-

Collect the solid product by suction filtration.

-

Dry the product in vacuo to obtain a white solid.

Expected Yield: 97%[1]

Method 2: Bromination using Phenyltrimethylammonium Tribromide

This method offers a milder alternative to using liquid bromine directly.[4][5]

Materials:

-

2-aminopyrimidine

-

Phenyltrimethylammonium tribromide

-

Chloroform

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (B86663)

-

Benzene (for recrystallization)

-

Three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Condensing reflux tube

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and condensing reflux tube, add 9.4 g (0.1 mol) of 2-aminopyrimidine, 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide, and 300 mL of chloroform.

-

Stir the mixture at 25 °C for 2 hours.

-

After the reaction, wash the mixture with 40 mL of saturated sodium chloride solution.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic phase two to three times with 20 mL of water.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Remove the chloroform by rotary evaporation to obtain a crude product.

-

Recrystallize the crude product from benzene.

-

Filter and dry the product to obtain a yellow solid.

Expected Yield: 78%[5]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis, workup, and purification of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-aminopyrimidine is a well-established and efficient transformation. The choice of brominating agent and reaction conditions allows for optimization of yield and purity. The use of N-bromosuccinimide in acetonitrile offers a high-yielding and straightforward procedure. For syntheses where milder conditions are preferred, phenyltrimethylammonium tribromide presents a viable alternative. The detailed protocols and comparative data in this guide should serve as a valuable resource for chemists in the pharmaceutical and drug development sectors. It is important to note that all experimental work should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. ijssst.info [ijssst.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of 2-Amino-5-bromopyrimidine

An In-depth Technical Guide to 2-Amino-5-bromopyrimidine for Researchers and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its unique chemical structure, featuring a pyrimidine (B1678525) ring substituted with both an amino group and a bromine atom, makes it a valuable intermediate in the fields of medicinal chemistry and agrochemicals.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its applications in modern drug discovery and development. The stability and reactivity of this compound make it an ideal choice for various synthetic pathways, facilitating the efficient production of complex target compounds.[1]

Core Properties and Identification

Below is a summary of the key identification and physical properties of this compound.

| Identifier | Value |

| CAS Number | 7752-82-1[1][2] |

| Molecular Formula | C₄H₄BrN₃[1][3][4] |

| Molecular Weight | 174.00 g/mol [1][3] |

| IUPAC Name | 5-bromopyrimidin-2-amine[3] |

| Synonyms | 5-Bromo-2-pyrimidinamine[3][5] |

| MDL Number | MFCD00012341[1] |

| PubChem CID | 231310[1][3] |

Physical and Chemical Properties

The physical and chemical characteristics of this compound are critical for its handling, storage, and application in synthesis.

| Property | Value |

| Appearance | White to light yellow or orange-green crystalline powder.[1][4][5] |

| Melting Point | 241-243 °C[2] or 244 °C.[1] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol (B145695) and acetone.[5] |

| Purity | Typically ≥98% (GC).[1][4] |

| Storage Conditions | Store at 2 - 8 °C in a cool, well-ventilated area.[1][2] It is light-sensitive and should be stored under an inert atmosphere (e.g., Argon).[2] |

| XLogP3-AA | 0.5[3] |

| Hydrogen Bond Donor Count | 1[3] |

Spectral Data

Spectral analysis is essential for the structural confirmation of this compound. Key spectral data are available from various sources.

| Spectral Data Type | Availability |

| ¹H NMR | Spectra available.[3][6] |

| ¹³C NMR | Spectra available.[6] |

| Mass Spectrometry (GC-MS) | Data available, showing characteristic peaks at m/z 173 and 175.[3] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available.[3] |

| Raman Spectroscopy | FT-Raman spectra are available.[3] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the bromination of 2-aminopyrimidine (B69317).[5][7]

Objective: To synthesize this compound via electrophilic bromination of 2-aminopyrimidine.

Materials:

-

2-Aminopyrimidine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (B52724) (CH₃CN)

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve 2-aminopyrimidine (e.g., 2.5g, 26.29 mmol) in acetonitrile (25 mL) in a suitable reaction flask.[7]

-

Cool the solution in an ice bath.[7]

-

Slowly add N-bromosuccinimide (NBS) (e.g., 4.6g, 27.9 mmol) to the cooled, stirring solution.[7]

-

Allow the reaction mixture to stir overnight at room temperature, protected from light.[7]

-

After the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).[7]

-

Wash the resulting solid residue with water (100 mL).[7]

-

Collect the solid product by suction filtration.[7]

-

Dry the product in vacuo to yield this compound as a white solid.[7] A typical yield for this procedure is around 97%.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 7752-82-1 [amp.chemicalbook.com]

- 3. This compound | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound BP EP USP CAS 7752-82-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. This compound(7752-82-1) 1H NMR spectrum [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Amino-5-bromopyrimidine (CAS 7752-82-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromopyrimidine (CAS No. 7752-82-1), a pivotal building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis, and key chemical reactions. Special emphasis is placed on its role as a crucial intermediate in the synthesis of advanced therapeutics, such as the dual endothelin receptor antagonist, Macitentan (B1675890). Furthermore, this guide explores its application in the development of kinase inhibitors and other biologically active molecules. Detailed experimental protocols for its synthesis and derivatization are provided, alongside visualizations of synthetic pathways and relevant biological signaling cascades to support researchers in their drug development endeavors.

Chemical and Physical Properties

This compound is a yellow crystalline powder that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1] Its unique heterocyclic structure and the presence of reactive amino and bromo functional groups make it a valuable starting material for the construction of complex molecular architectures.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7752-82-1 | [1][3] |

| Molecular Formula | C₄H₄BrN₃ | [3] |

| Molecular Weight | 174.00 g/mol | [3] |

| Appearance | White to orange to green powder to crystal | [2] |

| Melting Point | 241-243 °C (lit.) | [3] |

| Purity | ≥ 98% (GC) | [2] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; insoluble in water. | [4] |

| Storage Conditions | Store at 2 - 8 °C | [2] |

Spectroscopic Data

The structural identity and purity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available. | [1][5] |

| IR | Spectra available. | [1] |

| Mass Spectrometry | Spectra available. | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the bromination of 2-aminopyrimidine (B69317) using N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis using N-Bromosuccinimide

This protocol describes the synthesis of this compound from 2-aminopyrimidine.

Materials:

-

2-aminopyrimidine

-

N-bromosuccinimide (NBS)

-

Water

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-aminopyrimidine (2.5g, 26.29mmol) in acetonitrile (25mL) in a suitable reaction flask.

-

Cool the solution in an ice bath.

-

Add N-bromosuccinimide (4.6g, 27.9mmol) to the cooled solution.

-

Stir the reaction mixture in the dark at room temperature overnight.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Wash the resulting solid with water (100 mL).

-

Collect the solid by suction filtration and dry it in vacuo to yield the final product.

Expected Yield: 97%[6]

Key Reactions and Applications in Drug Discovery

This compound is a key starting material for the synthesis of a variety of pharmaceutical compounds, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.[2][3]

Role in the Synthesis of Macitentan

This compound is an indispensable intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1] The pyrimidine (B1678525) moiety of the final drug originates from this key building block.

Caption: Synthetic pathway of Macitentan from this compound.

Suzuki-Miyaura Coupling Reactions

The bromine atom at the 5-position of this compound is amenable to Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. This reaction is fundamental in creating diverse libraries of compounds for drug screening.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a brominated pyrimidine with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk flask or microwave vial

Procedure:

-

In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (e.g., 5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

-

Stir the reaction mixture at an elevated temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 3: Examples of Suzuki-Miyaura Coupling Reactions with Pyrimidine Derivatives

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 85 | [7] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 10 | 92 | [7] |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 95 | - | - | [8] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the coupling of this compound with various amines. This reaction is crucial for synthesizing compounds with diverse substitution patterns on the amino group.

This protocol provides a general procedure for the Buchwald-Hartwig amination of a brominated pyrimidine.

Materials:

-

This compound

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine (B1218219) ligand (e.g., Xantphos)

-

Base (e.g., NaOt-Bu or K₃PO₄)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Inert atmosphere (Argon)

-

Schlenk flask

Procedure:

-

To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.

-

Evacuate and backfill the flask with an inert gas three times.

-

Under a positive pressure of inert gas, add the base, this compound, and the amine.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture and proceed with aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Application in Kinase Inhibitor Development

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[9] Derivatives of this compound are utilized as starting points for the synthesis of inhibitors targeting various kinases implicated in cancer and inflammatory diseases, such as Aurora kinases, cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK).[10]

Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.

Table 4: Inhibitory Activity of Representative Pyrimidine Derivatives

| Kinase Target | Derivative Type | IC₅₀ | Reference |

| JAK2 | 2-aminopyrimidine derivative | 1.8 nM | [9] |

| FLT3 | 2-aminopyrimidine derivative | 0.68 nM | [9] |

Drug Development Workflow

The journey from a versatile building block like this compound to a clinically approved drug is a complex, multi-stage process. The following workflow illustrates the typical stages involved.

Caption: A typical drug development workflow starting from a key intermediate.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an essential building block for the synthesis of complex molecules with diverse biological activities. This guide provides researchers and drug development professionals with the foundational technical knowledge and experimental protocols to effectively utilize this compound in their research and development programs.

References

- 1. This compound | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-bromopyridine(1072-97-5) 1H NMR spectrum [chemicalbook.com]

- 3. This compound 98 7752-82-1 [sigmaaldrich.com]

- 4. 2-Amino-5-bromopyridine 97 1072-97-5 [sigmaaldrich.com]

- 5. This compound(7752-82-1) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Amino-5-bromopyrimidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 2-Amino-5-bromopyrimidine. Intended for researchers, scientists, and professionals in the field of drug development, this document outlines the available mass spectrometry data and provides a theoretical framework for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also included to facilitate laboratory application.

Overview of Spectroscopic Data

The structural elucidation of this compound, a key intermediate in the synthesis of various biologically active molecules, relies on a combination of spectroscopic techniques. While detailed quantitative data for ¹H NMR, ¹³C NMR, and IR spectroscopy are not extensively available in public databases, this guide presents the confirmed mass spectrometry data and a theoretical analysis of the expected NMR and IR spectra based on the compound's structure and known spectroscopic principles.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and the presence of a bromine atom in the structure of this compound. The gas chromatography-mass spectrometry (GC-MS) analysis shows characteristic isotopic peaks for bromine.

| Parameter | Value | Reference |

| Molecular Formula | C₄H₄BrN₃ | [1] |

| Molecular Weight | 173.99 g/mol | [1] |

| Major m/z Peaks | 175, 173, 67 | [1] |

Interpretation: The presence of two molecular ion peaks of nearly equal intensity at m/z 173 ([M]⁺) and 175 ([M+2]⁺) is a definitive indicator of a single bromine atom, corresponding to its two stable isotopes, ⁷⁹Br and ⁸¹Br.[1] The peak at m/z 67 likely represents a fragment resulting from the loss of the bromine atom and other neutral fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 2H | H-4, H-6 |

| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

Interpretation: The two equivalent protons at positions 4 and 6 of the pyrimidine (B1678525) ring are expected to appear as a singlet in the aromatic region. The protons of the amino group will likely appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C-2 |

| ~160 | C-4, C-6 |

| ~107 | C-5 |

Interpretation: The carbon atom (C-2) attached to the amino group is expected to be the most deshielded. The equivalent carbons at positions 4 and 6 would appear as a single resonance. The carbon atom bonded to the bromine (C-5) would be significantly shielded compared to the other ring carbons.

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound is not detailed in public repositories. The following table presents the expected characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400 - 3100 | Medium-Strong | N-H | Asymmetric & Symmetric Stretching |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| 1650 - 1580 | Strong | C=N, C=C | Ring Stretching |

| 1640 - 1560 | Medium | N-H | Scissoring (Bending) |

| 1300 - 1000 | Strong | C-N | Stretching |

| 850 - 750 | Strong | C-H | Out-of-plane Bending |

| 700 - 500 | Medium-Strong | C-Br | Stretching |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 250 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

The solid nature of this compound allows for analysis using either the KBr pellet or Attenuated Total Reflectance (ATR) method.

-

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

-

ATR Method:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions: Use a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a few minutes.

-

MS Conditions: The mass spectrometer should be operated in electron ionization (EI) mode, typically at 70 eV. The mass range should be scanned from a low m/z (e.g., 40) to a value sufficiently above the molecular weight of the compound (e.g., 200).

-

Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to this compound. The mass spectrum of this peak can then be examined for the molecular ion and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to 2-Amino-5-bromopyrimidine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Amino-5-bromopyrimidine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties

This compound is a heterocyclic compound featuring a pyrimidine (B1678525) ring substituted with an amino group and a bromine atom. Its chemical structure is foundational for the synthesis of a variety of biologically active molecules.

Data Presentation: Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C4H4BrN3 | [1][2][3][4] |

| Molecular Weight | 174.00 g/mol | [1][2][3][4] |

| CAS Number | 7752-82-1 | [1][2][4] |

| Appearance | White to light yellow or orange-green powder/crystal | [2][3] |

| Melting Point | 241-243 °C | [2][4][5] |

| Purity | ≥98% (GC) | [2] |

| InChI Key | UHRHPPKWXSNZLR-UHFFFAOYSA-N | [1][3][4] |

| SMILES | Nc1ncc(Br)cn1 | [3][4] |

Experimental Protocols

The following section details a common laboratory-scale synthesis of this compound.

Synthesis of this compound

This protocol describes the bromination of 2-aminopyrimidine (B69317) using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

-

2-aminopyrimidine (2.5g, 26.29mmol)

-

Acetonitrile (B52724) (25mL)

-

N-bromosuccinimide (NBS) (4.6g, 27.9mmol)

-

Ice bath

-

Water (100 mL)

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Dissolve 2-aminopyrimidine (2.5g, 26.29mmol) in acetonitrile (25mL) in a suitable reaction flask.[5][6]

-

Slowly add N-bromosuccinimide (4.6g, 27.9mmol) to the cooled solution.[5][6]

-

Stir the reaction mixture in the dark at room temperature overnight.[5][6]

-

After the reaction is complete, remove the solvent under reduced pressure.[5][6]

-

Dry the product in vacuo to yield this compound as a white solid.[5][6] The reported yield for this procedure is 97%.[5][6]

Applications in Synthesis

This compound is a versatile building block in organic synthesis. It serves as a crucial intermediate in the preparation of various compounds with potential biological activity.[2] Notably, it is utilized in the synthesis of:

-

Pyridine, pyrimidine, and pyridinone C-nucleoside phosphoramidites.[4][5][6]

-

Sulfanilamides and amino acids that incorporate the pyrimidine ring system, which are investigated as potential antiviral agents.[4][5][6]

Its role as an intermediate is critical in the development of antiviral and anticancer agents, as well as in the formulation of herbicides and fungicides for agricultural applications.[2]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound 98 7752-82-1 [sigmaaldrich.com]

- 5. This compound | 7752-82-1 [chemicalbook.com]

- 6. This compound | 7752-82-1 [amp.chemicalbook.com]

Unlocking New Frontiers in Antimicrobial Research: A Technical Guide to Novel 2-Aminopyrimidine Derivatives

For Immediate Release

In the face of mounting global challenges posed by antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical scaffolds that can circumvent existing resistance mechanisms and provide effective therapeutic options. This technical guide delves into the discovery and development of a promising class of compounds: 2-aminopyrimidine (B69317) derivatives. Exhibiting a broad spectrum of antimicrobial activity, these molecules represent a significant area of interest for researchers, scientists, and drug development professionals. This document provides an in-depth overview of their synthesis, antimicrobial evaluation, and mechanism of action, supported by detailed experimental protocols and quantitative data to facilitate further research and development in this critical field.

Synthesis of 2-Aminopyrimidine Derivatives

A versatile and widely adopted method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of chalcones with guanidine (B92328) hydrochloride. This reaction provides a straightforward route to a diverse library of substituted 2-aminopyrimidines, allowing for systematic exploration of structure-activity relationships.

Experimental Protocol: Synthesis from Chalcones and Guanidine

This protocol outlines the general procedure for the synthesis of 2-aminopyrimidine derivatives via the condensation of a substituted chalcone (B49325) with guanidine.

Materials:

-

Substituted Chalcone

-

Guanidine Hydrochloride

-

Sodium Hydroxide (B78521) (or other suitable base)

-

Distilled Water

-

Crushed Ice

-

Thin Layer Chromatography (TLC) plates (Silica gel)

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

A mixture of the desired substituted chalcone (1 equivalent) and guanidine hydrochloride (2 equivalents) is dissolved in ethanol in a round-bottom flask.

-

An ethanolic solution of sodium hydroxide is added to the mixture to facilitate the reaction.

-

The reaction mixture is refluxed for several hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The cooled reaction mixture is then poured into ice-cold water to precipitate the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aminopyrimidine derivative.

-

The structure of the synthesized compound is confirmed using analytical techniques such as IR, 1H NMR, and Mass Spectrometry.

In Vitro Antimicrobial Activity Assessment

The antimicrobial efficacy of the synthesized 2-aminopyrimidine derivatives is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard and quantitative technique for this purpose.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.

Materials:

-

Synthesized 2-aminopyrimidine derivatives

-

Sterile 96-well microtiter plates

-

Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standard control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Sterile diluent (e.g., DMSO)

-

Incubator

-

Micropipettes and sterile tips

-

0.5 McFarland standard

Procedure:

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Compound Dilutions: The synthesized compounds are dissolved in a suitable solvent like DMSO to create stock solutions. A serial two-fold dilution of each compound is then prepared in the 96-well plates using the appropriate broth medium to obtain a range of decreasing concentrations.

-

Inoculation: Each well containing the compound dilution is inoculated with the prepared microbial suspension.

-

Controls: Positive controls (broth with inoculum and a standard antibiotic), negative controls (broth with inoculum and without any compound), and sterility controls (broth only) are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data: Antimicrobial Activity of 2-Aminopyrimidine Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative 2-aminopyrimidine derivatives against various microbial strains.

| Compound ID | Derivative Substitution | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) |

| 2AP-01 | 4-phenyl | 16 | 32 | 64 | >128 |

| 2AP-02 | 4-(4-chlorophenyl) | 8 | 16 | 32 | 64 |

| 2AP-03 | 4-(4-methoxyphenyl) | 32 | 64 | 128 | >128 |

| 2AP-04 | 4-(4-nitrophenyl) | 4 | 8 | 16 | 32 |

Cytotoxicity Evaluation

To assess the potential for therapeutic application, it is crucial to evaluate the cytotoxicity of the novel compounds against mammalian cell lines. The MTT assay is a widely used colorimetric method for this purpose, providing an indication of the compound's effect on cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the procedure for assessing the cytotoxicity of the synthesized compounds on a mammalian cell line (e.g., HEK293 or HepG2).

Materials:

-

Synthesized 2-aminopyrimidine derivatives

-

Mammalian cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiaziol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized compounds for a specified duration (e.g., 24 or 48 hours).

-

MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Quantitative Data: Cytotoxicity of 2-Aminopyrimidine Derivatives

The following table presents the cytotoxic activity (IC50) of representative 2-aminopyrimidine derivatives against a human embryonic kidney cell line (HEK293).

| Compound ID | Derivative Substitution | HEK293 IC50 (µM) |

| 2AP-01 | 4-phenyl | >100 |

| 2AP-02 | 4-(4-chlorophenyl) | 75.2 |

| 2AP-03 | 4-(4-methoxyphenyl) | >100 |

| 2AP-04 | 4-(4-nitrophenyl) | 52.8 |

Mechanism of Action

While the exact antimicrobial mechanism of all 2-aminopyrimidine derivatives is not fully elucidated, a significant body of evidence suggests that some of these compounds act as inhibitors of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids in microorganisms. Inhibition of this pathway disrupts DNA synthesis and repair, leading to microbial cell death.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the research and development process, as well as the proposed mechanism of action, the following diagrams have been generated using Graphviz.

Experimental Workflow

Caption: A streamlined workflow for the discovery of novel 2-aminopyrimidine antimicrobial agents.

Proposed Mechanism of Action: DHFR Inhibition

Caption: Inhibition of the bacterial folate pathway by 2-aminopyrimidine derivatives targeting DHFR.

Conclusion and Future Directions

The 2-aminopyrimidine scaffold represents a highly promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse substitutions allow for extensive optimization of their biological activity and pharmacokinetic properties. The data presented in this guide underscores their potential, particularly against bacterial pathogens. Future research should focus on expanding the library of these derivatives to improve potency and broaden the spectrum of activity, conducting detailed mechanism of action studies to identify specific molecular targets, and advancing promising lead compounds into preclinical and clinical development. The continued exploration of 2-aminopyrimidine derivatives is a critical endeavor in the global fight against antimicrobial resistance.

The Diverse Biological Activities of 2-Aminopyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The 2-aminopyrimidine (B69317) scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active molecules. Its inherent ability to participate in hydrogen bonding and other non-covalent interactions has made it a cornerstone in the design of therapeutic agents targeting a wide array of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities exhibited by 2-aminopyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This guide delves into the quantitative measures of their activity, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.

Anticancer Activity

2-Aminopyrimidine derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity

The anticancer efficacy of 2-aminopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. The following table summarizes the IC50 values for a selection of 2-aminopyrimidine derivatives, showcasing their potent anti-proliferative effects.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action |

| Compound 15 [1] | MV4-11 (AML) | 0.00083 | FLT3 inhibitor |

| Compound 15 [1] | MOLM-13 (AML) | 0.01055 | FLT3 inhibitor |

| Compound X43 [2] | A549 (Lung) | 1.62 | LSD1 inhibitor |

| Compound X43 [2] | THP-1 (Leukemia) | 1.21 | LSD1 inhibitor |

| Compound 8e [3] | Hematological and Solid Tumors | CDK9: 0.0884, HDAC1: 0.1689 | CDK9/HDAC dual inhibitor |

| Compound 1 & 2 [4] | A2780 (Ovarian) | 0.76 - 2.82 | Antitumor and antimetastatic |

| Compound 2a [5] | Glioblastoma, TNBC, OSCC, Colon | 4 - 8 | Anti-proliferative |

| Compound 30 [6] | MV4-11 (AML) | 0.0008 | FLT3 kinase inhibitor |

| Compound 36 [6] | MV4-11 (AML) | 0.0032 | FLT3 kinase inhibitor |

Key Signaling Pathways in Anticancer Activity

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active, driving the proliferation of acute myeloid leukemia (AML) cells.[7] 2-Aminopyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant FLT3.

Cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) are critical regulators of the cell cycle and gene expression, respectively.[3] Dual inhibitors targeting both offer a synergistic approach to cancer therapy. 2-aminopyrimidine-based compounds have been identified as potent CDK/HDAC dual inhibitors.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

2-aminopyrimidine derivative stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminopyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 2-Aminopyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Reference | Microorganism | MIC (µg/mL) |

| Compound 2c [8] | Staphylococcus aureus | 39 |

| Compound 2c [8] | Bacillus subtilis | 39 |

| Compound 2c [8] | Bacillus cereus | 78 |

| Compound 2c [8] | Enterococcus faecalis | 78 |

| Compound 2c [8] | Micrococcus luteus | 78 |

| Compound 2c [8] | Listeria monocytogenes | 156 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

-

2-aminopyrimidine derivative stock solution

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate broth

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of the 2-aminopyrimidine derivative stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. 2-Aminopyrimidine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and pathways.

Quantitative Anti-inflammatory Activity

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit enzymes like cyclooxygenases (COX-1 and COX-2).

| Compound ID/Reference | Enzyme | IC50 (µM) |

| Compound 2a [9] | COX-1 | 6.43 |

| Compound 2a [9] | COX-2 | 3.5 |

| Compound 1 [9] | COX-1 | 6.5 |

| Compound 1 [9] | COX-2 | 3.95 |

| Celecoxib (Standard) [9] | COX-1 | 6.34 |

| Celecoxib (Standard) [9] | COX-2 | 0.65 |

Key Signaling Pathway in Anti-inflammatory Activity

The IκB kinase (IKK) complex, particularly IKK-2 (also known as IKKβ), is a central regulator of the canonical NF-κB signaling pathway. This pathway plays a critical role in inflammation. Inhibition of IKK-2 by 2-aminopyrimidine derivatives can block the activation of NF-κB and subsequent expression of pro-inflammatory genes.

Other Biological Activities

Beyond the major areas highlighted, 2-aminopyrimidine derivatives have shown a remarkable diversity of other biological activities, including:

-

Enzyme Inhibition: They have been identified as inhibitors of various other enzymes, such as β-glucuronidase, which is implicated in certain cancers and other diseases.

-

Antiviral Activity: Some derivatives have demonstrated activity against various viruses.

-

Antimalarial and Antitrypanosomal Activity: The 2-aminopyrimidine scaffold has been explored for the development of agents against parasitic diseases.

Conclusion

The 2-aminopyrimidine scaffold continues to be a highly fruitful starting point for the design and development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, ensure its continued importance in medicinal chemistry and drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in their efforts to develop the next generation of 2-aminopyrimidine-based drugs to address a wide range of unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-5-bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Amino-5-bromopyrimidine with various arylboronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of 2-amino-5-arylpyrimidines, a scaffold of significant interest in drug discovery due to its presence in numerous biologically active compounds, particularly as kinase inhibitors.

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, valued for its mild reaction conditions and broad functional group tolerance. The successful coupling of this compound requires careful optimization of the catalyst, base, and solvent system to achieve high yields and purity of the desired 2-amino-5-arylpyrimidine products.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, providing a comparative overview of catalyst systems, bases, solvents, and corresponding yields.

| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane (B91453)/H₂O (4:1) | 85-95 | >15 | 90 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |

| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |

| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 86 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Not Specified |

| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 |

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method using a palladium catalyst and a microwave-assisted method which can significantly reduce reaction times.

Protocol 1: Conventional Heating Method

This protocol is a general procedure for the Suzuki coupling of this compound with an arylboronic acid using a palladium catalyst.[1]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

-

Stir the reaction mixture at 85-95 °C under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-5-arylpyrimidine.

Protocol 2: Microwave-Assisted Method

This protocol utilizes microwave irradiation to accelerate the Suzuki coupling reaction.[3]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane

-

Water

-

Microwave reactor tube

Procedure:

-

To a microwave reactor tube, add this compound (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

-

Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).

-

Purge the mixture with argon for 10 minutes.

-

Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).

-

Seal the tube and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100 °C for 15 minutes.[3]

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the Suzuki coupling of this compound.

p38 MAPK Signaling Pathway

The 2-amino-5-arylpyrimidine scaffold is a key component of many kinase inhibitors, including those targeting the p38 MAPK signaling pathway, which is implicated in inflammatory diseases.[4][5]

Caption: Inhibition of the p38 MAPK signaling pathway by 2-amino-5-arylpyrimidines.

References

Application Notes & Protocols: The Utility of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction 2-Amino-5-bromopyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a pyrimidine (B1678525) core with a nucleophilic amino group and a bromine atom amenable to a wide range of cross-coupling reactions, makes it an ideal scaffold for the synthesis of complex molecular architectures.[3] This intermediate is pivotal in the development of targeted therapies, including kinase inhibitors, receptor antagonists, and antiviral agents, due to its ability to mimic endogenous nucleobases and interact with various biological targets.[2][4] High purity, typically 98.0% or higher, is critical for its successful application in multi-step syntheses where reaction predictability and yield are paramount.[1] These application notes provide an overview of its key applications and detailed protocols for its use in common, yet powerful, synthetic transformations.

Key Applications in Pharmaceutical Synthesis

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in drug discovery, particularly for kinase inhibitors, where it can competitively bind to the ATP-binding site of kinases.[5][6] The bromine atom at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the exploration of vast chemical space for structure-activity relationship (SAR) studies.[4][5]

1. Kinase Inhibitors: The overexpression and dysregulation of protein kinases are implicated in numerous cancers, making them prime targets for therapeutic intervention.[7][8] this compound serves as a foundational component in the synthesis of various kinase inhibitors, including those targeting Aurora kinases, which are crucial for mitotic regulation.[5][6]

2. Endothelin Receptor Antagonists: This intermediate is indispensable in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1] The pyrimidine core is a central feature of the final drug molecule, and its introduction via this compound is a key step in the manufacturing process.[1]

3. Hedgehog Pathway Inhibitors: The antitumor agent Sonidegib, which functions by inhibiting the Hedgehog signaling pathway, can be synthesized utilizing derivatives of this compound.[9][10] An environmentally conscious, multi-step synthesis has been developed that relies on palladium catalysis in water, highlighting the versatility of this starting material in modern, green chemistry approaches.[9]

Experimental Protocols & Data

The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Protocol 1: Synthesis of this compound

A straightforward method for the preparation of the title compound is the electrophilic bromination of 2-aminopyrimidine.

Materials:

-

2-Aminopyrimidine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (B52724) (ACN)

Procedure: [11]

-

Dissolve 2-aminopyrimidine (1.0 eq, e.g., 2.5g, 26.29 mmol) in acetonitrile (10 mL/g) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq, e.g., 4.6g, 27.9 mmol) portion-wise to the cooled solution.

-

Protect the reaction from light (e.g., wrap the flask in aluminum foil) and stir overnight at room temperature.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with water (40 mL/g) and collect by vacuum filtration.

-

Dry the solid in vacuo to yield the product as a white solid.

| Reactant | Molar Eq. | Starting Material Purity | Product Purity | Yield (%) | Reference |

| 2-Aminopyrimidine, NBS | 1.0, 1.05 | >98% | >98% | 97% | [11] |

Protocol 2: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide. This reaction is essential for attaching various aryl or heteroaryl moieties to the pyrimidine core.

Materials:

-

This compound (or other 5-bromopyrimidine (B23866) derivative)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, 2-3 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure (General): [12]

-

To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system via syringe.

-

Stir the reaction mixture at a high temperature (e.g., 85-95 °C).

-

Monitor the reaction progress by TLC or LC-MS (typically complete in 15-24 hours).

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Table of Representative Suzuki-Miyaura Coupling Reactions with 5-Bromopyrimidine:

| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 | [13] |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 | [13] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 | [13] |

Note: Data is compiled from representative literature for 5-bromopyrimidine. Yields are isolated and may vary.

Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, which is crucial for synthesizing arylamines and heteroarylamines found in many pharmaceuticals.[14][15]

Materials:

-

This compound (or other 5-bromopyrimidine derivative)

-

Amine (primary or secondary, 1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine (B1218219) ligand (e.g., Xantphos, 4-8 mol%)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

To an oven-dried Schlenk flask containing a stir bar, add the palladium precatalyst and the phosphine ligand.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Under a positive pressure of inert gas, add the base, this compound (1.0 eq), and the amine (1.2 eq).

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table of Representative Buchwald-Hartwig Amination Conditions:

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | 2-4 | 95 | [14] |

| Morpholine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | 2-4 | 92 | [14] |

| Benzamide | [Pd(Cinamyl)Cl]₂ (2.5) | Xantphos (7.5) | DBU (2.0) | DMF | 100 | 16 | 62 | [16] |

Note: Data is compiled from representative literature procedures for related bromopyrimidines. Yields are isolated and may vary.

Visualizations: Workflows and Pathways

Visual diagrams help clarify complex processes in synthesis and pharmacology.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Caption: Simplified Aurora Kinase signaling pathway and point of inhibition.

Caption: Logical workflow for SAR studies using a common scaffold.

References